molecular formula C8H8FNO B2811828 2-fluoro-N-methylbenzamide CAS No. 52833-63-3

2-fluoro-N-methylbenzamide

Cat. No.: B2811828
CAS No.: 52833-63-3
M. Wt: 153.156
InChI Key: NAGFMACWWJYORB-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylbenzamide: is an organic compound with the molecular formula C8H8FNO . It is a derivative of benzamide where a fluorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-fluoro-N-methylbenzamide typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-fluoro-N-methylbenzylamine.

    Oxidation: Formation of 2-fluorobenzoic acid or other oxidized products.

Scientific Research Applications

Chemistry:

2-Fluoro-N-methylbenzamide is used as a building block in organic synthesis.

Biology and Medicine:

In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The fluorine atom can improve the metabolic stability and bioavailability of drug candidates .

Industry:

The compound is also used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced resistance to chemical and thermal degradation .

Mechanism of Action

The mechanism of action of 2-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound towards its molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • 2-Fluorobenzamide
  • N-Methylbenzamide
  • 2-Fluoro-N-ethylbenzamide

Comparison:

2-Fluoro-N-methylbenzamide is unique due to the presence of both a fluorine atom and a methyl group. The fluorine atom enhances the compound’s chemical stability and resistance to metabolic degradation, while the methyl group can influence its solubility and pharmacokinetic properties. Compared to 2-fluorobenzamide, the N-methyl derivative may exhibit different biological activities and physicochemical properties .

Properties

IUPAC Name

2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGFMACWWJYORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (268 mg, 1.2 mmol), 4-bromo-2-fluoro-N-methyl-benzamide (230 mg, 1.0 mmol), dichlorobistriphenyl phosphinepalladium (II) (21 mg, 0.03 mmol) and TBAF.3H2O (945 mg, 3.0 mmol) were added to a reaction vessel and the contents heated at 80° C. for 5 min in microwave. After completion of reaction (as monitored by TLC & LCMS), the reaction mixture was poured into water (25 mL) and the compound extracted with EtOAc (3×60 mL). The combined organic layers were dried over sodium sulfate, concentrated under vacuum and purified by reverse phase chromatography to obtain 22 mg of 4-[2-(2,8-dimethyl-1,2,3,4-tetrahydro-pyrido[4,3-b]indol-5-yl)-5-yl)-2-fluoro-vinyl]-2-fluoro-N-methyl-benzamide and 63 mg of product. 1H NMR (CD3OD, oxalate salt) δ (ppm): 8.30 (m, 1H), 8.80 (t, 1H), 7.50 (t, 1H), 7.38-7.24 (m, 3H), 7.10 (d, 1H), 6.80 (m, 2H), 3.60 (m, 2H), 3.25 (m, 2H), 3.04 (s, 3H), 2.96 (d, 3H), 2.82 (s, 3H), 2.40 (s, 3H).
Name
5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
21 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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